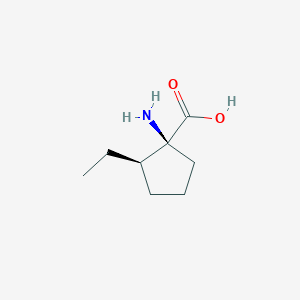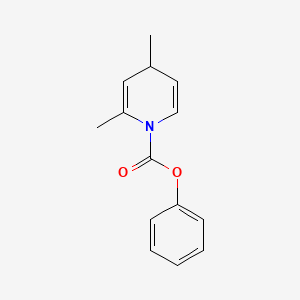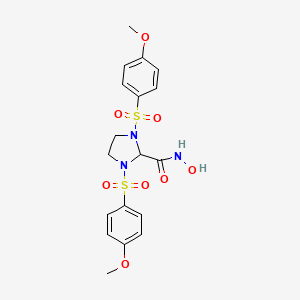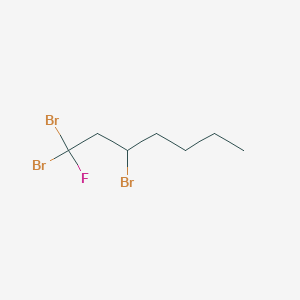![molecular formula C14H26N6O4 B12576053 2,2'-Azobis{2-[n-(2-carboxyethyl)amidino]propane} CAS No. 291314-39-1](/img/structure/B12576053.png)
2,2'-Azobis{2-[n-(2-carboxyethyl)amidino]propane}
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-Azobis{2-[n-(2-carboxyethyl)amidino]propane} is a water-soluble azo compound commonly used as a polymerization initiator. It is known for its zwitterionic structure, which allows it to form both cationic and anionic latex. This compound is particularly valued in the field of polymer chemistry due to its ability to initiate polymerization under mild conditions without causing discoloration or corrosion of polymerization facilities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Azobis{2-[n-(2-carboxyethyl)amidino]propane} typically involves the reaction of 2-(2-carboxyethyl)amidino]propane with an azo compound under controlled conditions. The reaction is carried out in an aqueous medium, and the product is purified through crystallization. The reaction conditions, such as temperature and pH, are carefully monitored to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of 2,2’-Azobis{2-[n-(2-carboxyethyl)amidino]propane} involves large-scale batch or continuous processes. The reaction is typically carried out in large reactors, and the product is isolated through filtration and drying. The industrial production methods are designed to maximize yield and purity while minimizing waste and environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-Azobis{2-[n-(2-carboxyethyl)amidino]propane} undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.
Reduction: Reduction reactions can lead to the formation of amines and other reduced species.
Substitution: The compound can undergo substitution reactions, where one or more functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of 2,2’-Azobis{2-[n-(2-carboxyethyl)amidino]propane} include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are optimized to achieve the desired products .
Major Products Formed
The major products formed from the reactions of 2,2’-Azobis{2-[n-(2-carboxyethyl)amidino]propane} depend on the specific reaction conditions. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce amines. Substitution reactions can lead to a variety of functionalized derivatives .
Wissenschaftliche Forschungsanwendungen
2,2’-Azobis{2-[n-(2-carboxyethyl)amidino]propane} has a wide range of scientific research applications, including:
Polymer Chemistry: It is used as a polymerization initiator for the synthesis of various polymers, including acrylamide and methacrylate polymers.
Biology: The compound is used in the study of biological systems, particularly in the investigation of polymer-protein interactions.
Industry: The compound is used in the production of coatings, adhesives, and other industrial products.
Wirkmechanismus
The mechanism of action of 2,2’-Azobis{2-[n-(2-carboxyethyl)amidino]propane} involves the generation of free radicals through the homolytic cleavage of the azo bond. These free radicals initiate the polymerization of monomers by attacking the double bonds, leading to the formation of polymer chains. The zwitterionic structure of the compound allows it to interact with both cationic and anionic species, facilitating the formation of various types of polymers .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’-Azobis{2-methylpropionamidine}: Another azo compound used as a polymerization initiator, but it lacks the carboxyethyl group.
2,2’-Azobis{2-cyanopropane}: A similar compound with a cyano group instead of the carboxyethyl group.
2,2’-Azobis{2-(2-hydroxyethyl)propane}: A compound with a hydroxyethyl group, used in different polymerization applications.
Uniqueness
2,2’-Azobis{2-[n-(2-carboxyethyl)amidino]propane} is unique due to its zwitterionic structure, which allows it to form both cationic and anionic latex. This property makes it highly versatile in various polymerization processes. Additionally, its ability to initiate polymerization under mild conditions without causing discoloration or corrosion is a significant advantage over other similar compounds .
Eigenschaften
CAS-Nummer |
291314-39-1 |
|---|---|
Molekularformel |
C14H26N6O4 |
Molekulargewicht |
342.39 g/mol |
IUPAC-Name |
3-[[1-amino-2-[[1-amino-1-(2-carboxyethylimino)-2-methylpropan-2-yl]diazenyl]-2-methylpropylidene]amino]propanoic acid |
InChI |
InChI=1S/C14H26N6O4/c1-13(2,11(15)17-7-5-9(21)22)19-20-14(3,4)12(16)18-8-6-10(23)24/h5-8H2,1-4H3,(H2,15,17)(H2,16,18)(H,21,22)(H,23,24) |
InChI-Schlüssel |
NMZSJIQGMAGSSO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C(=NCCC(=O)O)N)N=NC(C)(C)C(=NCCC(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2(3H)-Furanone, dihydro-3-[(methylsulfonyl)oxy]-, (3R)-](/img/structure/B12575996.png)


![(2S)-4-methyl-2-[2-(undecylamino)ethylamino]pentan-1-ol](/img/structure/B12576012.png)
![{[5-(2-Pyridinylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetonitrile](/img/structure/B12576014.png)

![5-Chloro-N-[3-(hexyloxy)phenyl]-2-hydroxybenzamide](/img/structure/B12576023.png)


![Diethyl [1-(benzyloxy)ethenyl]phosphonate](/img/structure/B12576072.png)

![3-{[(2H-Tetrazol-5-yl)methyl]sulfanyl}aniline](/img/structure/B12576086.png)
